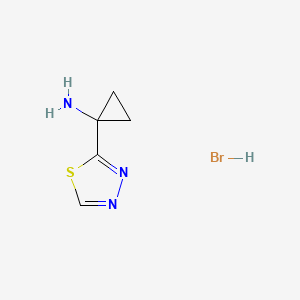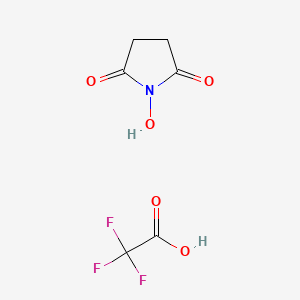
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group at the nitrogen atom, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position. The stereochemistry of the compound is defined by the (3R,4S) configuration, which is crucial for its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base, such as triethylamine, to protect the nitrogen atom.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through a selective hydroxylation reaction, often using reagents like osmium tetroxide or a Sharpless asymmetric dihydroxylation.
Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, such as the use of carbon dioxide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Benzyl chloroformate, triethylamine, or other nucleophiles.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde at the 4-position.
Reduction: Formation of a primary alcohol at the 3-position.
Substitution: Formation of various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing biochemical pathways by interacting with key molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: A compound with similar structural features but different substituents.
(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylate: A compound with a similar stereochemistry but different ring structure.
Uniqueness
(3R,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its versatility as a chiral building block and its potential in drug development highlight its importance in various fields of research.
Propriétés
Formule moléculaire |
C13H15NO5 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
(3R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1 |
Clé InChI |
IIRYNZYKXMSCSC-GHMZBOCLSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
SMILES canonique |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chlorophenyl){3-[2-(thiophen-2-yl)ethenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B8502780.png)



![1-tert-butyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B8502805.png)




![4-Bromo-3-[3-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]benzoylamino]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one](/img/structure/B8502853.png)

![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl-](/img/structure/B8502879.png)

